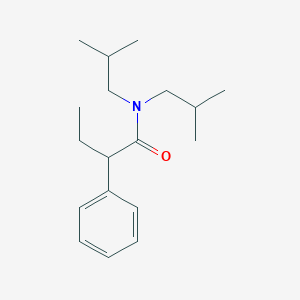![molecular formula C17H15N3O3S2 B263167 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263167.png)
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains sulfur, nitrogen, oxygen, and carbon atoms. This compound has been synthesized using various methods, and it exhibits interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of certain enzymes or pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation (3). It has also been reported to inhibit the growth of cancer cells by inducing apoptosis (4).
Biochemical and Physiological Effects:
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole exhibits interesting biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the activity of COX-2 (3). It has also been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells (4). Furthermore, this compound has been reported to exhibit anti-microbial activity against certain bacteria and fungi (5). Additionally, it has been used as a fluorescent probe for the detection of thiols in biological samples (6).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole in lab experiments is its potential to exhibit interesting biological activities. This compound can be used as a starting material for the synthesis of other bioactive compounds. However, one of the limitations of using this compound in lab experiments is its moderate to low yield during synthesis. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore its potential as a fluorescent probe for the detection of other biomolecules. Furthermore, this compound can be used as a starting material for the synthesis of other bioactive compounds, which can be evaluated for their biological activities. Additionally, further research can be conducted to optimize the synthesis method for this compound to increase the yield.
In conclusion, 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole is a compound with potential applications in scientific research. It has been synthesized using various methods and exhibits interesting biochemical and physiological effects. Further research can be conducted to explore its mechanism of action, potential as a fluorescent probe, and as a starting material for the synthesis of other bioactive compounds.
Synthesemethoden
The synthesis of 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole has been reported in the literature using various methods. One of the methods involves the reaction of 2-(6-ethoxybenzothiazol-2-ylthio)acetic acid with 5-(5-methyl-2-furyl)-1,3,4-oxadiazole-2-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) (1). Another method involves the reaction of 2-(6-ethoxybenzothiazol-2-ylthio)acetic acid with 5-(5-methyl-2-furyl)-1,3,4-oxadiazole-2-thiol in the presence of triethylamine (TEA) and 1,3-dicyclohexylcarbodiimide (DCC) (2). Both methods yield the desired compound with moderate to good yields.
Wissenschaftliche Forschungsanwendungen
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit interesting biological activities such as anti-inflammatory (3), anti-cancer (4), and anti-microbial (5) activities. It has also been reported to have potential as a fluorescent probe for the detection of thiols in biological samples (6). Furthermore, this compound has been used as a building block for the synthesis of other bioactive compounds (7).
Eigenschaften
Produktname |
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole |
|---|---|
Molekularformel |
C17H15N3O3S2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15N3O3S2/c1-3-21-11-5-6-12-14(8-11)25-17(18-12)24-9-15-19-20-16(23-15)13-7-4-10(2)22-13/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
AMRQKIWOFSSEQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NN=C(O3)C4=CC=C(O4)C |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NN=C(O3)C4=CC=C(O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)



![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)




![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)